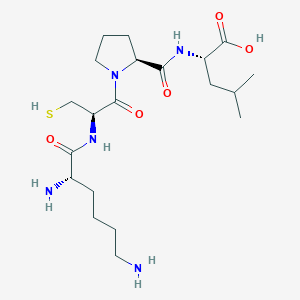
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- is a complex peptide compound composed of four amino acids: L-Leucine, L-Lysine, L-Cysteine, and L-Proline. This compound is characterized by its intricate structure, which includes multiple bonds, rotatable bonds, and functional groups such as carboxylic acids, amides, amines, hydroxyl groups, and thiols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-Cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Nucleophilic reagents like alkyl halides can react with amine groups under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated amines.
Applications De Recherche Scientifique
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- involves interactions with specific molecular targets and pathways:
L-Leucine: Activates the mTORC1 signaling pathway, promoting protein synthesis and muscle growth.
L-Lysine: Involved in calcium absorption and collagen synthesis.
L-Cysteine: Exhibits antioxidant properties and participates in redox reactions.
L-Proline: Contributes to the stability of collagen and other structural proteins.
Comparaison Avec Des Composés Similaires
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- can be compared with other peptide compounds containing similar amino acids:
L-Leucine, L-tryptophyl-L-threonyl-L-threonyl-L-cysteinyl-L-glutaminyl-: Another complex peptide with different amino acid composition.
L-Leucine, L-tryptophyl-L-threonyl-L-threonyl-L-cysteinyl-L-glutaminyl-L-seryl-: Similar structure but includes additional amino acids.
Conclusion
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- is a multifaceted peptide with significant potential in various scientific fields. Its unique structure and diverse chemical properties make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
204859-20-1 |
|---|---|
Formule moléculaire |
C20H37N5O5S |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H37N5O5S/c1-12(2)10-14(20(29)30)23-18(27)16-7-5-9-25(16)19(28)15(11-31)24-17(26)13(22)6-3-4-8-21/h12-16,31H,3-11,21-22H2,1-2H3,(H,23,27)(H,24,26)(H,29,30)/t13-,14-,15-,16-/m0/s1 |
Clé InChI |
PXISGUKMQOJHSV-VGWMRTNUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)

![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
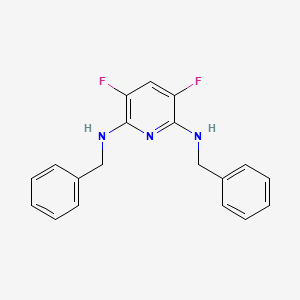
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
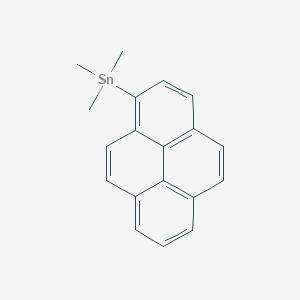
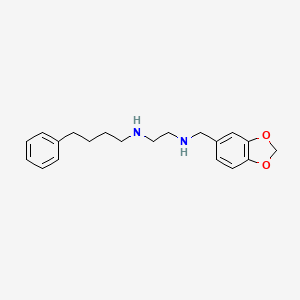
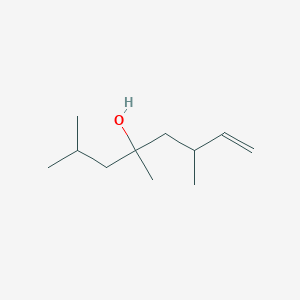
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
